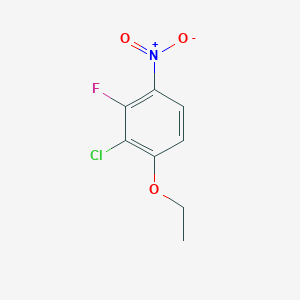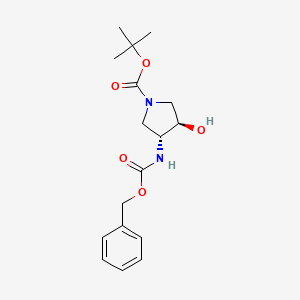
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions starting from benzene. The typical synthetic route involves the nitration of benzene to introduce the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine atoms, respectively. The methoxy group is then introduced through a methylation reaction. The reaction conditions often involve the use of strong acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens, which activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The presence of halogens makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles.
Nucleophilic Aromatic Substitution: Reagents include nucleophiles like hydroxide ions or amines.
Reduction: Reducing agents such as hydrogen gas, palladium catalysts, or metal hydrides are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with new electrophilic groups attached to the benzene ring.
Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-bromo-3-chloro-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, forming a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity.
Nucleophilic Aromatic Substitution: The compound undergoes nucleophilic attack, forming a negatively charged intermediate, which then loses a halide ion to form the final product.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: Lacks both the chlorine and methoxy groups, resulting in distinct chemical properties and uses.
4-Chloro-3-nitroanisole:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and versatility in various applications.
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSTWCNYIZGVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8026158.png)








